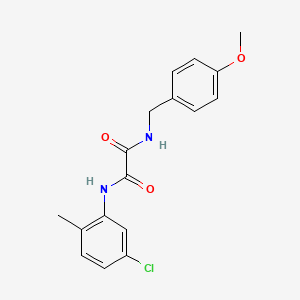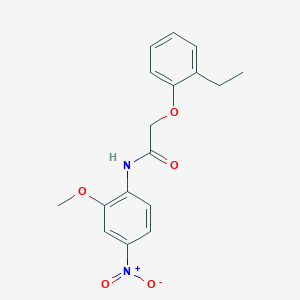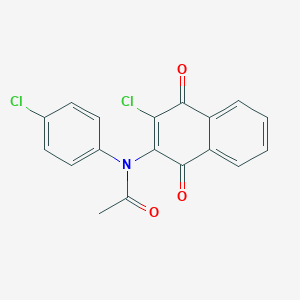![molecular formula C18H20F2N2OS B5141033 N-{[(2,4-difluorophenyl)amino]carbonothioyl}-1-adamantanecarboxamide](/img/structure/B5141033.png)
N-{[(2,4-difluorophenyl)amino]carbonothioyl}-1-adamantanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2,4-difluorophenyl)amino]carbonothioyl}-1-adamantanecarboxamide, also known as DAPT, is a small molecule that has been extensively studied for its potential use in scientific research. DAPT is a gamma-secretase inhibitor that has been shown to have a variety of effects on biological systems.
Wirkmechanismus
N-{[(2,4-difluorophenyl)amino]carbonothioyl}-1-adamantanecarboxamide works by inhibiting the gamma-secretase enzyme, which is involved in the processing of APP and Notch. This inhibition leads to the accumulation of APP and the production of amyloid beta peptides, which have been implicated in the development of Alzheimer's disease. This compound has also been shown to inhibit the processing of Notch, which is involved in cell differentiation and proliferation.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. It has been shown to promote neural differentiation, which has potential applications in the treatment of neurological disorders. This compound has also been shown to inhibit cancer cell growth, which has potential applications in cancer therapy. Additionally, this compound has been shown to have anti-inflammatory effects, which may have applications in the treatment of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[(2,4-difluorophenyl)amino]carbonothioyl}-1-adamantanecarboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. Additionally, this compound is relatively stable and can be stored for long periods of time. However, there are also limitations to the use of this compound in lab experiments. It can be toxic at high concentrations, and its effects can be difficult to interpret due to its broad range of targets.
Zukünftige Richtungen
There are many potential future directions for research on N-{[(2,4-difluorophenyl)amino]carbonothioyl}-1-adamantanecarboxamide. One area of interest is the development of more selective gamma-secretase inhibitors that target specific substrates. Another area of interest is the use of this compound in combination with other drugs to enhance its effects. Additionally, there is potential for the use of this compound in the treatment of neurological disorders and cancer. Overall, this compound is a promising molecule that has the potential to make significant contributions to scientific research.
Synthesemethoden
N-{[(2,4-difluorophenyl)amino]carbonothioyl}-1-adamantanecarboxamide can be synthesized in several ways, but the most common method involves the reaction of 2,4-difluoroaniline with carbon disulfide to form 2,4-difluorophenyl isothiocyanate. This is then reacted with 1-adamantylamine to produce this compound. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
N-{[(2,4-difluorophenyl)amino]carbonothioyl}-1-adamantanecarboxamide has been extensively studied for its potential use in scientific research. It has been shown to inhibit the gamma-secretase enzyme, which is involved in the processing of amyloid precursor protein (APP) and Notch. This inhibition has been shown to have a variety of effects on biological systems, including the promotion of neural differentiation and the inhibition of cancer cell growth.
Eigenschaften
IUPAC Name |
N-[(2,4-difluorophenyl)carbamothioyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2OS/c19-13-1-2-15(14(20)6-13)21-17(24)22-16(23)18-7-10-3-11(8-18)5-12(4-10)9-18/h1-2,6,10-12H,3-5,7-9H2,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUJPXVBVHCTDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(=S)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS*,5S*,9aS*)-2-phenyl-5-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5140967.png)
![2-methoxyethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5140971.png)
![1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5140976.png)

![5-(5-chloro-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5140985.png)
![1-benzyl-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5141002.png)

![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(2-pyridinyl)propanamide](/img/structure/B5141018.png)
![N,1,3-trimethyl-N-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5141043.png)

![4-allyl-2-methoxy-1-{3-[3-(trifluoromethyl)phenoxy]propoxy}benzene](/img/structure/B5141051.png)

![(3-{4-[3-(diisopropylamino)-1-propyn-1-yl]phenyl}-2-propyn-1-yl)diisopropylamine dihydrochloride](/img/structure/B5141060.png)
![2-{[4-allyl-5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B5141067.png)